molecular formula C9H9NO5 B15058763 5-Ethoxy-6-nitrobenzo[d][1,3]dioxole

5-Ethoxy-6-nitrobenzo[d][1,3]dioxole

Cat. No.: B15058763
M. Wt: 211.17 g/mol
InChI Key: WJIVOJPYACGTEX-UHFFFAOYSA-N
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Description

5-Ethoxy-6-nitrobenzo[d][1,3]dioxole is a nitroaromatic compound characterized by a benzodioxole core substituted with an ethoxy group at position 5 and a nitro group at position 5. The benzodioxole scaffold (a fused benzene and 1,3-dioxole ring) provides structural rigidity, while the electron-withdrawing nitro group and electron-donating ethoxy substituent influence its electronic and steric properties.

Properties

Molecular Formula

C9H9NO5

Molecular Weight

211.17 g/mol

IUPAC Name

5-ethoxy-6-nitro-1,3-benzodioxole

InChI

InChI=1S/C9H9NO5/c1-2-13-7-4-9-8(14-5-15-9)3-6(7)10(11)12/h3-4H,2,5H2,1H3

InChI Key

WJIVOJPYACGTEX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1[N+](=O)[O-])OCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-6-nitrobenzo[d][1,3]dioxole can be achieved through several synthetic routes. One common method involves the nitration of 5-ethoxybenzo[d][1,3]dioxole using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the nitration process and avoid over-nitration.

Another approach involves the ethoxylation of 6-nitrobenzo[d][1,3]dioxole. This can be achieved by reacting 6-nitrobenzo[d][1,3]dioxole with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually conducted under reflux conditions to ensure complete ethoxylation.

Industrial Production Methods

Industrial production of 5-Ethoxy-6-nitrobenzo[d][1,3]dioxole may involve large-scale nitration and ethoxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-6-nitrobenzo[d][1,3]dioxole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions. For example, reaction with halogenating agents can replace the ethoxy group with a halogen.

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Reduction: 5-Ethoxy-6-aminobenzo[d][1,3]dioxole.

    Substitution: 5-Halo-6-nitrobenzo[d][1,3]dioxole.

    Oxidation: 5-Ethoxy-6-nitrobenzoic acid.

Scientific Research Applications

5-Ethoxy-6-nitrobenzo[d][1,3]dioxole has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Ethoxy-6-nitrobenzo[d][1,3]dioxole is primarily related to its ability to interact with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ethoxy group may also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-ethoxy-6-nitrobenzo[d][1,3]dioxole with analogs differing in substituent type, position, or functional groups. Key differences in reactivity, stability, and applications are highlighted.

Substituent Variations at Position 5
Compound Name Substituent at C5 Key Properties/Reactivity Reference
5-Ethoxy-6-nitrobenzo[d][1,3]dioxole Ethoxy (-OCH₂CH₃) Electron-donating group; enhances stability of adjacent nitro group. Moderate steric bulk.
5-Methyl-6-nitrobenzo[d][1,3]dioxole Methyl (-CH₃) Less electron-donating than ethoxy; reduces steric hindrance. Higher lipophilicity.
5-Chloromethyl-6-nitrobenzo[d][1,3]dioxole Chloromethyl (-CH₂Cl) Electrophilic site for nucleophilic substitution (e.g., TDAE-mediated reactions).
5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole Bromoethyl (-CH₂CH₂Br) Enables alkylation or cross-coupling reactions. Higher molecular weight and reactivity.

Key Insights :

  • Synthetic Utility: Chloromethyl and bromoethyl derivatives are reactive intermediates in TDAE-mediated syntheses of arylethanols and esters, while ethoxy-substituted analogs may prioritize stability over reactivity .
Substituent Variations at Position 6
Compound Name Substituent at C6 Key Properties/Reactivity Reference
5-Ethoxy-6-nitrobenzo[d][1,3]dioxole Nitro (-NO₂) Electron-withdrawing; directs electrophilic substitution to C4/C6. Reductive amination potential.
6-Methoxybenzo[d][1,3]dioxole-5-carboxylic acid Methoxy (-OCH₃) and carboxylic acid (-COOH) Carboxylic acid introduces acidity (pKa ~3-4) and hydrogen-bonding capacity. Methoxy enhances solubility.

Key Insights :

  • Functional Group Impact : Nitro groups enable reduction to amines for further derivatization, while carboxylic acids (as in 6-methoxy analogs) expand applications in peptide coupling or metal coordination .
Heterocyclic and Complex Derivatives
Compound Name Structure Key Properties/Reactivity Reference
cis-5-(4-Chlorotetrahydro-2H-pyran-2-yl)-6-nitrobenzo[d][1,3]dioxole Tetrahydropyran substituent at C5 Bulky substituent increases steric hindrance; potential for chiral resolution.
2-(6-Nitrobenzo[1,3]dioxol-5-yl)-1-arylethanols Ethanolamine derivatives Bioactive analogs (e.g., adrenergic receptor ligands) via nitro reduction and deprotection.

Key Insights :

  • Biological Relevance: Ethanolamine derivatives demonstrate the role of benzodioxole nitro groups as bioreductive alkylating agents, whereas ethoxy-substituted analogs may require additional functionalization for bioactivity .

Biological Activity

5-Ethoxy-6-nitrobenzo[d][1,3]dioxole is a compound of significant interest in the field of medicinal chemistry and biological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on various studies.

Chemical Structure and Properties

5-Ethoxy-6-nitrobenzo[d][1,3]dioxole features a nitro group and an ethoxy substituent on a benzo[d][1,3]dioxole core. The presence of these functional groups contributes to its reactivity and potential bioactivity. The compound can undergo various chemical transformations, making it a versatile building block in organic synthesis.

The biological activity of 5-Ethoxy-6-nitrobenzo[d][1,3]dioxole is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can undergo bioreductive activation, leading to the formation of reactive intermediates that can modulate cellular processes. This interaction may influence various biochemical pathways, including those involved in cell signaling and metabolic regulation.

Biological Activities

Research has demonstrated that 5-Ethoxy-6-nitrobenzo[d][1,3]dioxole exhibits several biological activities:

  • Antimicrobial Activity : Studies indicate that derivatives of benzo[d][1,3]dioxole compounds can show significant antibacterial and antifungal properties. For instance, compounds related to this structure have been tested against various strains of bacteria and fungi, demonstrating effective inhibition .
  • Insecticidal Properties : The compound has been investigated for its potential as an insect growth regulator (IGR). It disrupts normal physiological processes in insects by targeting chitinases, which are crucial for cuticle degradation during molting. This mechanism suggests that it could serve as an environmentally friendly insecticide .
  • Antidiabetic Potential : Recent studies have explored the antidiabetic effects of benzodioxol derivatives. These compounds have shown promise in lowering blood glucose levels in animal models, indicating their potential utility in managing diabetes .

Case Study 1: Antimicrobial Efficacy

A study tested several derivatives of 5-Ethoxy-6-nitrobenzo[d][1,3]dioxole against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 625 µg/mL against Staphylococcus aureus, showcasing their potential as antimicrobial agents .

Case Study 2: Insect Growth Regulation

In a comparative analysis of IGRs, a derivative similar to 5-Ethoxy-6-nitrobenzo[d][1,3]dioxole demonstrated superior activity against Ostrinia furnacalis chitinases with Ki values significantly lower than traditional insecticides. This highlighted its efficacy in disrupting insect growth and development .

Research Findings Summary

Activity Findings Reference
AntimicrobialEffective against multiple bacterial strains
InsecticidalInhibits chitinases; potential IGR
AntidiabeticReduces blood glucose levels in animal models

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